Product packaging for 1-(4-Methylphenyl)ethane-1-sulfonamide(Cat. No.:)

1-(4-Methylphenyl)ethane-1-sulfonamide

Cat. No.: B13253398
M. Wt: 199.27 g/mol
InChI Key: BTJJCMMKKAWBPL-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)ethane-1-sulfonamide is a synthetic sulfonamide derivative of significant interest in medicinal chemistry and drug discovery research. Sulfonamides represent a foundational class of bioactive compounds, first introduced as antibacterial agents and now explored for a wide spectrum of therapeutic applications . This compound serves as a valuable chemical intermediate for the design and synthesis of novel molecules targeting infectious diseases and cancer. Its primary research value lies in its role as a building block for developing potential anticancer and antimicrobial agents. Recent studies investigate novel benzene sulfonamide derivatives for their anti-proliferative activity against human cancer cell lines, such as hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) . Furthermore, the sulfonamide functional group is a well-established pharmacophore in antibacterial research, acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS), which is essential for folate synthesis . This mechanism selectively disrupts bacterial DNA replication, making DHPS a validated target for antibacterial development. Researchers utilize this compound in computational studies, including molecular docking simulations and DFT (Density Functional Theory) calculations, to predict binding affinities towards biological targets and optimize physicochemical properties . Its structure is also relevant for exploring inhibition of other enzymes, such as carbonic anhydrase, a target for conditions like glaucoma and epilepsy . Provided as a high-purity solid, it is characterized by techniques including NMR and mass spectrometry to ensure quality for research applications. This product is intended for laboratory research purposes only in a controlled environment. It is strictly not for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO2S B13253398 1-(4-Methylphenyl)ethane-1-sulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

1-(4-methylphenyl)ethanesulfonamide

InChI

InChI=1S/C9H13NO2S/c1-7-3-5-9(6-4-7)8(2)13(10,11)12/h3-6,8H,1-2H3,(H2,10,11,12)

InChI Key

BTJJCMMKKAWBPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)S(=O)(=O)N

Origin of Product

United States

Sophisticated Synthetic Methodologies for 1 4 Methylphenyl Ethane 1 Sulfonamide

Classical and Evolved Synthetic Strategies for Sulfonamides

The foundational methods for sulfonamide synthesis have been refined over decades, offering reliable and versatile pathways to these essential compounds. These strategies primarily involve the formation of the crucial sulfur-nitrogen bond through direct amidation or the oxidation of suitable sulfur-containing precursors.

Amidation Reactions of Sulfonyl Halides with Amines

The most traditional and widely practiced method for synthesizing sulfonamides is the reaction between a sulfonyl halide, typically a sulfonyl chloride, and an amine. thieme-connect.comrsc.org This nucleophilic substitution reaction is highly effective and generally proceeds with high yields. thieme-connect.com The process involves the amine's nitrogen atom attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide S-N bond.

For the synthesis of 1-(4-Methylphenyl)ethane-1-sulfonamide, this would involve reacting 1-(4-methylphenyl)ethane-1-sulfonyl chloride with ammonia (B1221849) or a suitable ammonia surrogate. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the hydrochloric acid (HCl) byproduct, which is generated during the reaction. ua.es

General Reaction Scheme:

R-SO₂Cl + 2 R'NH₂ → R-SO₂NHR' + R'NH₃⁺Cl⁻

While this method is robust, it relies on the availability and stability of the corresponding sulfonyl chloride. ua.es The preparation of sulfonyl chlorides can involve harsh reagents like chlorosulfonic acid, which presents environmental concerns. thieme-connect.com Modern variations focus on milder conditions and more environmentally benign reagents. For instance, sulfonyl fluorides have emerged as attractive alternatives to sulfonyl chlorides due to their greater stability and tunable reactivity. chemrxiv.org Catalytic methods using agents like 1-hydroxybenzotriazole (B26582) (HOBt) have been developed to facilitate the amidation of these less reactive sulfonyl fluorides. chemrxiv.org

Table 1: Comparison of Halides in Sulfonamide Synthesis

Sulfonyl Halide Reactivity Stability Byproduct Key Considerations
Sulfonyl Chloride High Moderate (sensitive to moisture) HCl Most common, but can be harsh.
Sulfonyl Fluoride Moderate High (bench-stable) HF Requires activation/catalysis for efficient reaction. chemrxiv.org

Oxidative Approaches from Sulfur-Containing Precursors

Evolving from classical methods, oxidative strategies offer a more direct route to sulfonamides from readily available sulfur-containing compounds like thiols and sulfinamides. rsc.orgsemanticscholar.org These methods bypass the need to pre-form and isolate sulfonyl halides, often allowing for one-pot syntheses that are more atom-economical and generate less waste. rsc.orgresearchgate.net

The direct oxidative coupling of thiols and amines is a prominent example. semanticscholar.orgbohrium.com In this approach, a thiol (R-SH) is oxidized in the presence of an amine (R'-NH₂) to form the sulfonamide (R-SO₂NHR'). Various oxidants and catalytic systems can be employed, including electrochemical methods which are considered environmentally benign as they use electricity as the primary reagent. nih.gov

Key Oxidative Coupling Methods:

From Thiols: Thiols can be reacted with amines in the presence of an oxidant. A common laboratory procedure involves the in-situ generation of a sulfonyl chloride from a thiol using an oxidant like N-chlorosuccinimide (NCS), which then reacts with the amine in the same pot. organic-chemistry.org

From Sulfinamides: Sulfinamides (R-SO-NHR') can be oxidized to sulfonamides. This serves as a valuable pathway, particularly when the corresponding sulfinamide is more accessible than the thiol or sulfonyl halide. Recent developments include hypervalent iodine-mediated NH transfer to sulfinamides to form the sulfonimidamide, which can then be converted to the sulfonamide. mdpi.com

These oxidative methods streamline the synthetic process, and their milder conditions often lead to better functional group tolerance compared to traditional routes. rsc.orgnih.gov

Modern Catalytic Methods for Sulfonamide Formation

The field of organic synthesis has been revolutionized by the advent of modern catalytic methods, which offer unprecedented efficiency, selectivity, and scope. The synthesis of sulfonamides has significantly benefited from these advancements, with transition-metal catalysis and C-H functionalization strategies opening new avenues for their construction.

Transition Metal-Catalyzed Carbon-Nitrogen (C-N) Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for forming C-N bonds. researchgate.netrsc.org While initially developed for coupling amines with aryl halides, these methods have been adapted for the synthesis of N-aryl sulfonamides. This approach is particularly valuable when the amine component is less nucleophilic, as is the case with sulfonamides. thieme-connect.com

In this context, an aryl halide (Ar-X) is coupled with a primary sulfonamide (R-SO₂NH₂) in the presence of a palladium or copper catalyst with a suitable ligand. thieme-connect.comnih.gov This method avoids the use of potentially genotoxic reagents and offers a direct route to N-aryl sulfonamides. nih.gov

Catalytic System Components:

Metal Catalyst: Palladium complexes are most common, but copper-based systems are also widely used and often more economical. researchgate.netnih.gov

Ligand: Bulky, electron-rich phosphine (B1218219) ligands (e.g., tBuXPhos) are crucial for the efficiency of palladium-catalyzed reactions. nih.gov For copper catalysis, ligands like oxalamides have proven effective. nih.gov

Base: A base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) is required to facilitate the catalytic cycle.

Photosensitized nickel catalysis has also emerged as a modern alternative, enabling the coupling of sulfonamides with aryl and heteroaryl halides under mild conditions. princeton.edu

Table 2: Overview of C-N Cross-Coupling Catalysts for Sulfonamidation

Metal Typical Ligands Advantages
Palladium (Pd) Biaryl phosphines (e.g., tBuXPhos) High reactivity, broad scope. nih.gov
Copper (Cu) Oxalamides, 4-hydroxypicolinamides Lower cost, effective for (hetero)aryl chlorides. nih.gov
Nickel (Ni) Photosensitizers (dual catalysis) Mild, light-driven conditions. princeton.edu

C-H Sulfonamidation and N-H Functionalization Strategies

Direct C-H functionalization represents a paradigm shift in synthesis, aiming to form bonds directly from ubiquitous C-H bonds, thus eliminating the need for pre-functionalized starting materials. nih.gov C-H sulfonamidation involves the direct coupling of a C-H bond with a sulfonamidation agent, typically a sulfonyl azide (B81097) (R-SO₂N₃). nih.gov This strategy is highly atom-economical and produces nitrogen gas (N₂) as the only byproduct. Transition metals like rhodium and ruthenium are often used to catalyze these transformations. nih.gov

N-H functionalization, on the other hand, starts with a pre-formed primary sulfonamide and introduces substituents onto the nitrogen atom. This is a powerful strategy for late-stage functionalization in drug discovery, allowing for the rapid diversification of a core sulfonamide structure. researchgate.net Methods have been developed for the N-arylation, N-alkylation, and N-alkenylation of sulfonamides using various catalytic systems. organic-chemistry.org

Multicomponent Reaction Protocols for Sulfonamide Scaffold Assembly

Multicomponent reactions (MCRs) are highly convergent processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. ua.es MCRs are prized for their efficiency, reduction of waste, and ability to rapidly generate molecular complexity. acs.org

Several MCR protocols have been developed for the synthesis of sulfonamide scaffolds. For example, a palladium-catalyzed three-component reaction has been described that uses sulfuric chloride as the sulfur dioxide source, coupling it with boronic acids and amines to generate diverse sulfonamides. researchgate.net Another sustainable approach involves a copper-catalyzed reaction between triarylbismuthines, nitro compounds, and sodium metabisulfite (B1197395) in a deep eutectic solvent, avoiding the use of volatile organic compounds. ua.es Isocyanide-based multicomponent reactions have also been employed to create complex sulfonamide-containing structures in an environmentally benign manner. rsc.org These advanced protocols highlight the ongoing innovation in sulfonamide synthesis, driven by the principles of green and efficient chemistry.

Regioselective and Chemoselective Synthesis of this compound

The construction of this compound presents a key challenge in ensuring the selective formation of the sulfonamide bond at the nitrogen atom of the chiral amine precursor, 1-(4-methylphenyl)ethanamine, without competing side reactions. The regioselectivity of the sulfonylation is generally high due to the nucleophilic nature of the primary amine. Chemoselectivity, however, can be a concern if other nucleophilic functional groups are present in the starting materials or reagents.

A common and effective method for the synthesis of sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. This reaction, known as the Hinsberg test for distinguishing between primary, secondary, and tertiary amines, is a cornerstone of sulfonamide synthesis. In the context of this compound, the chiral amine, 1-(4-methylphenyl)ethanamine, is reacted with a suitable sulfonylating agent. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The use of atomized sodium in a mixture of ethanol (B145695) and tetrahydrofuran (B95107) under sonic conditions has been reported as a rapid and efficient method for N-sulfonylation of various amines with p-toluenesulfonyl chloride, achieving high yields in a very short reaction time. nih.govcore.ac.ukresearchgate.net

The primary amine's nitrogen atom acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The presence of the electron-donating methyl group on the phenyl ring can slightly enhance the nucleophilicity of the amine, potentially leading to faster reaction rates compared to unsubstituted benzylamines. nih.gov

Strategies for Stereocenter Introduction at the Ethane-1 Position

The critical stereocenter in this compound is at the carbon atom of the ethane-1 position. The stereochemistry of this center is typically established prior to the sulfonylation step by producing an enantiomerically pure or enriched 1-(4-methylphenyl)ethanamine precursor. Several sophisticated strategies are employed for this purpose:

Asymmetric Reduction of Prochiral Ketones: A highly effective method involves the asymmetric reduction of the corresponding prochiral ketone, 4-methylacetophenone. This can be achieved using various chiral catalysts and reducing agents. Biocatalytic reductions using plant tissues or isolated enzymes (ketoreductases) have shown high enantioselectivity, offering a green and efficient route to the chiral alcohol, 1-(4-methylphenyl)ethanol. nih.govresearchgate.net This alcohol can then be converted to the chiral amine. Polymer-supported chiral amino alcohols in combination with borane (B79455) have also been utilized for the asymmetric reduction of ketones, yielding optically active alcohols with high purity. psu.edu

Enzymatic Kinetic Resolution of Racemic Amines: Another powerful technique is the enzymatic kinetic resolution of racemic 1-(4-methylphenyl)ethanamine. This method utilizes enzymes, such as lipases, to selectively acylate one enantiomer of the amine, allowing for the separation of the unreacted enantiomer and the acylated product. researchgate.netresearchgate.netmdpi.com Chemoenzymatic dynamic kinetic resolution (DKR) combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. organic-chemistry.org

Synthesis from Chiral Auxiliaries: Chiral auxiliaries can be employed to direct the stereochemical outcome of reactions. For instance, α-substituted benzylamine (B48309) chiral auxiliaries can be used to introduce a nitrogen atom with an asymmetric bias. arpgweb.com

Reduction of Oximes: The synthesis can also proceed through the formation of an oxime from 4-methylacetophenone, followed by reduction to the amine. arpgweb.comorgsyn.orgresearchgate.netarpgweb.com Asymmetric reduction of the oxime or its derivatives can lead to the chiral amine.

The choice of strategy depends on factors such as the desired enantiomeric purity, scalability, and the availability of reagents and catalysts.

Table 1: Comparison of Strategies for Stereocenter Introduction

StrategyKey FeaturesAdvantagesDisadvantages
Asymmetric Reduction of KetonesUse of chiral catalysts or biocatalysts to reduce 4-methylacetophenone.High enantioselectivity, potentially green routes.Catalyst cost and sensitivity, may require further conversion steps.
Enzymatic Kinetic ResolutionSelective enzymatic reaction on a racemic amine.High enantiomeric purity, mild reaction conditions.Maximum 50% yield for standard KR, DKR is more complex.
Chiral AuxiliariesUse of a chiral molecule to guide the stereochemistry.Good stereocontrol.Requires additional steps for attachment and removal of the auxiliary.
Asymmetric Reduction of OximesStereoselective reduction of the C=N bond of the oxime.Readily available starting material.May require specific chiral reducing agents.

Influence of the 4-Methylphenyl Moiety on Synthetic Pathways

The 4-methylphenyl (p-tolyl) group in this compound can influence the synthetic pathways in several ways:

Electronic Effects: The methyl group is an electron-donating group, which can affect the reactivity of the aromatic ring and the benzylic position. It can increase the nucleophilicity of the benzylic amine, potentially accelerating the rate of sulfonylation. nih.gov

Steric Effects: While the methyl group is in the para position and thus relatively remote from the reaction center at the amine, it can still exert some steric influence, particularly in catalyst-substrate interactions during asymmetric synthesis.

Directing Effects in C-H Functionalization: In reactions involving C-H activation, the methyl group can influence the regioselectivity of the functionalization on the aromatic ring.

The synthesis of 4-methylacetophenone, the precursor to the chiral amine, can be achieved by reacting a p-tolyl-magnesium halide with acetic anhydride. google.com

Advancement of Green Chemistry Principles in Sulfonamide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of sulfonamides to reduce the environmental impact of chemical processes. Key areas of advancement include the use of greener solvents, catalysts, and reaction conditions.

Green Solvents: Traditional sulfonamide synthesis often employs volatile organic solvents. Research is focused on replacing these with more environmentally benign alternatives such as water, ethanol, glycerol, or deep eutectic solvents (DESs). rsc.orgtandfonline.comresearchgate.net Catalyst-free methodologies for sulfonamide synthesis have been developed in water or ethanol. researchgate.net

Catalytic Methods: The use of catalysts can reduce the need for stoichiometric reagents and improve reaction efficiency. Indium-catalyzed sulfonylation of amines has been shown to be effective for a wide range of substrates. organic-chemistry.org Copper-mediated C-H sulfonylation of benzaldehydes using a transient imine directing group represents an innovative catalytic approach. nih.gov

One-Pot Syntheses: One-pot procedures, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, can significantly reduce waste and improve efficiency. A one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines has been developed using a copper-catalyzed decarboxylative halosulfonylation. nih.govacs.org

Flow Chemistry: Continuous flow chemistry offers several advantages for green synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. acs.orgnih.gov The electrochemical synthesis of sulfonamides from thiols and amines has been successfully scaled up in a flow reactor. acs.org Biocatalytic processes using transaminases for the synthesis of chiral amines are also being adapted to continuous flow systems. rsc.org

Biocatalysis: As mentioned in section 2.3.1, biocatalysis plays a crucial role in the green synthesis of the chiral amine precursor. The use of whole cells or isolated enzymes for asymmetric reduction or kinetic resolution operates under mild conditions and often in aqueous media, aligning well with green chemistry principles. researchgate.netresearchgate.netresearchgate.netmdpi.comorganic-chemistry.orgftb.com.hr

Table 2: Green Chemistry Approaches in Sulfonamide Synthesis

Green Chemistry PrincipleApplication in Sulfonamide Synthesis
Use of Greener SolventsReplacement of volatile organic compounds with water, ethanol, or deep eutectic solvents. rsc.orgtandfonline.comresearchgate.netresearchgate.net
CatalysisEmployment of metal catalysts (e.g., In, Cu) to improve efficiency and reduce waste. nih.govorganic-chemistry.org
Atom EconomyDevelopment of one-pot and tandem reactions to minimize byproducts. nih.govacs.org
Use of Renewable FeedstocksBiocatalytic routes utilizing enzymes for the synthesis of chiral precursors. researchgate.netresearchgate.netresearchgate.netmdpi.comorganic-chemistry.orgrsc.orgftb.com.hr
Energy EfficiencyUse of flow chemistry for better process control and potential for reduced energy consumption. acs.orgnih.govacs.org

By integrating these advanced synthetic methodologies and green chemistry principles, the production of this compound can be achieved in a more efficient, selective, and sustainable manner.

Stereochemical Control and Asymmetric Synthesis of 1 4 Methylphenyl Ethane 1 Sulfonamide

Enantioselective Synthesis Pathways

Enantioselective synthesis aims to directly produce a single enantiomer of a chiral compound, bypassing the need for resolving a racemic mixture. This is often the more efficient and economical approach in asymmetric synthesis. Key strategies applicable to the synthesis of 1-(4-Methylphenyl)ethane-1-sulfonamide include asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly sought after for its efficiency and atom economy. The formation of the key C-S(VI)-N stereocenter can be approached through various catalytic methods.

Transition metal catalysis is a powerful tool for the formation of chiral centers. For benzylic sulfonamides, palladium-catalyzed reactions have been explored for benzylic substitution, although these typically focus on C-C or C-P bond formation rather than direct asymmetric sulfonamidation. acs.orgnih.gov Iron-catalyzed N-alkylation of sulfonamides with benzylic alcohols represents another route, though asymmetric variants are not standard. ionike.com

A hypothetical metal-catalyzed route to enantiomerically enriched this compound could involve the asymmetric addition of a sulfonamide-containing nucleophile to a prochiral starting material like 4-methylstyrene, or the asymmetric functionalization of a related precursor. For instance, a chiral rhodium(I)-diene catalyst could potentially enable the enantioselective conjugate addition of an arylboronic acid to a vinyl methyl sulfone, a strategy that has been applied to the synthesis of related chiral β-aryl-β-imido sulfones. researchgate.net

Table 1: Representative Metal-Catalyzed Asymmetric Reactions for Chiral Sulfone/Sulfonamide Synthesis This table presents data for analogous reactions, as specific data for this compound is not available.

Catalyst System Reaction Type Substrate Example Enantiomeric Excess (ee) Yield (%)
Rh(I)/Chiral Diene Conjugate Addition Arylboronic acid + Vinyl Sulfone 97% 89%
Pd(0)/DPEphos Benzylic Substitution Benzyl Carbonate + Sulfinate N/A (achiral) >90%
Cu/Chiral Ligand C-Alkynyl Bond Formation N-Alkylamine + Alkynylsilane 83-95% 64-75%

Organocatalysis, which uses small, metal-free organic molecules to catalyze asymmetric transformations, has emerged as a vital pillar of stereoselective synthesis. Bifunctional organocatalysts, such as those derived from cinchona alkaloids or squaramides, can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding, enabling high levels of stereocontrol. nih.govbeilstein-journals.org

For the synthesis of this compound, an organocatalytic approach could involve the asymmetric sulfa-Michael addition of a thiol to a suitable α,β-unsaturated precursor, followed by oxidation and amination. For example, bifunctional quinine-derived sulfonamide organocatalysts have been successfully used to catalyze the addition of thiols to trans-chalcone derivatives with excellent enantioselectivity (up to 96% ee). beilstein-journals.org While this specific reaction does not directly yield the target compound, the principle of using a chiral sulfonamide-based catalyst to induce asymmetry in C-S bond formation is highly relevant.

Table 2: Examples of Organocatalytic Asymmetric C-S Bond Formation This table illustrates the potential of organocatalysis for similar transformations.

Catalyst Type Reaction Type Nucleophile Electrophile Enantiomeric Excess (ee)
Quinine-Sulfonamide Sulfa-Michael Addition Naphthalene-1-thiol trans-Chalcone up to 96%
Squaramide [4+2] Cycloaddition 2-Amino-β-nitrostyrene N-Sulfonyl Ketimine up to 96%
Pentanidium Phase-Transfer Sulfur Alkylation Sulfenamide Benzyl Bromide up to 97%

The use of a chiral auxiliary is a robust and reliable method for controlling stereochemistry. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

A highly effective and common strategy for the asymmetric synthesis of chiral amines, which can be adapted for sulfonamides, involves the use of enantiopure sulfinamides, such as tert-butanesulfinamide (Ellman's auxiliary). researchgate.netnih.gov This method would proceed via the condensation of enantiopure (R)- or (S)-tert-butanesulfinamide with 4-methylacetophenone to form a chiral N-sulfinylimine. The diastereoselective addition of a methyl nucleophile (e.g., methylmagnesium bromide or methyllithium) to this imine would establish the desired stereocenter. Subsequent removal of the tert-butanesulfinyl group under acidic conditions, followed by reaction with a sulfonating agent, would yield the final product. The stereochemical outcome is highly predictable and typically results in high diastereomeric and enantiomeric excess. researchgate.netnih.gov Other auxiliaries, such as quinine, have also been employed for the asymmetric synthesis of sulfinamides. nih.gov

Diastereoselective synthesis is central to the chiral auxiliary approach. When a nucleophile adds to a chiral N-sulfinylimine, it does so preferentially from one face of the C=N double bond, leading to the formation of one diastereomer in excess over the other. nih.gov The sulfinyl group effectively shields one face of the imine, directing the incoming nucleophile to the opposite side. The predictability and high diastereoselectivity of these reactions make them a powerful tool for accessing specific stereoisomers of chiral amines and, by extension, sulfonamides. The choice of the (R)- or (S)-enantiomer of the sulfinamide auxiliary determines which enantiomer of the final product is obtained.

Asymmetric Catalysis in Carbon-Sulfur(VI)-Nitrogen Bond Formation

Chiral Resolution Techniques for Enantiomeric Enrichment

When a synthesis results in a racemic mixture (a 1:1 mixture of both enantiomers), a chiral resolution process is required to separate them. Common methods include the formation of diastereomeric salts and chiral chromatography.

Diastereomeric Salt Crystallization: This classical method involves reacting the racemic sulfonamide, which is weakly acidic, with an enantiomerically pure chiral base (a resolving agent), such as brucine (B1667951), strychnine, or a synthetic chiral amine like (R)-1-phenylethylamine. libretexts.orglibretexts.org This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they often exhibit different solubilities in a given solvent. This difference allows for the separation of the less soluble diastereomeric salt by fractional crystallization. nih.govmdpi.com After separation, the pure enantiomer of the sulfonamide can be recovered by treating the salt with an acid to remove the chiral base.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. rsc.org The method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer of the racemic mixture. nih.gov This differential interaction leads to different retention times, allowing for their separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and are effective for resolving a broad range of chiral compounds, including those containing sulfonamide groups. nih.govmdpi.com This technique is often used to both determine the enantiomeric excess of a product from an asymmetric synthesis and to perform the separation on a preparative scale. onyxipca.com

Table 3: Common Chiral Resolving Agents and HPLC Phases

Resolution Method Technique / Reagent Principle of Separation
Diastereomeric Salt Formation Chiral Bases (e.g., (+)-cinchonine, (-)-quinine) Differential solubility of diastereomeric salts
Diastereomeric Salt Formation Chiral Acids (e.g., (+)-tartaric acid, (-)-mandelic acid) Differential solubility of diastereomeric salts
Chiral HPLC Chiral Stationary Phase (e.g., Chiralcel™ OD-H) Differential transient diastereomeric interactions
Chiral HPLC Chiral Stationary Phase (e.g., Chiralpak™ IA/IB/IC) Differential transient diastereomeric interactions

Diastereomeric Salt Formation

A well-established method for the resolution of racemic mixtures is the formation of diastereomeric salts. Since this compound is an acidic compound due to the proton on the sulfonamide nitrogen, it can react with a chiral base to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably different solubilities in a given solvent, which allows for their separation by fractional crystallization.

The general process involves the following steps:

Selection of a Resolving Agent: A suitable chiral base is chosen. Commonly used resolving agents for acidic compounds include naturally occurring alkaloids like brucine and ephedrine, as well as synthetic chiral amines such as (R)- or (S)-1-phenylethylamine. The choice of the resolving agent is often empirical and may require screening of several candidates to find one that forms well-defined crystalline salts with a significant solubility difference between the two diastereomers.

Salt Formation: The racemic this compound is treated with a sub-stoichiometric amount (often around 0.5 equivalents) of the chosen chiral base in a suitable solvent. The solvent is selected to maximize the solubility difference between the resulting diastereomeric salts.

Fractional Crystallization: Upon cooling or concentration of the solution, the less soluble diastereomeric salt will preferentially crystallize out of the solution. This crystalline salt is then isolated by filtration.

Liberation of the Enantiomer: The isolated diastereomeric salt is then treated with a strong acid to break the salt and liberate the enantiomerically enriched sulfonamide. The chiral resolving agent can often be recovered and reused. The other enantiomer remains in the mother liquor and can be recovered, racemized, and recycled.

The efficiency of this process is highly dependent on the choice of solvent and the crystallization conditions. A systematic screening of various solvents and temperature profiles is often necessary to optimize the resolution.

Table 1: Common Chiral Resolving Agents for Acidic Sulfonamides

Resolving AgentChemical Class
(+)- and (-)-EphedrineAlkaloid
(+)- and (-)-PseudoephedrineAlkaloid
BrucineAlkaloid
StrychnineAlkaloid
(R)- and (S)-1-PhenylethylamineSynthetic Chiral Amine
(R)- and (S)-1-(1-Naphthyl)ethylamineSynthetic Chiral Amine

Chromatographic Separation Methods

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs), are powerful tools for the analytical and preparative separation of enantiomers. These methods offer high resolution and can often be developed more rapidly than classical resolution techniques.

For the separation of this compound, polysaccharide-based CSPs are particularly effective. These CSPs are typically derived from cellulose or amylose that have been coated or immobilized on a silica (B1680970) support. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.

Chiral High-Performance Liquid Chromatography (HPLC):

Commonly used polysaccharide-based columns for the separation of sulfonamides include those with trade names such as Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)). The mobile phase typically consists of a mixture of a non-polar organic solvent (e.g., hexane (B92381) or heptane) and a polar organic modifier (e.g., isopropanol (B130326) or ethanol). The retention times and the resolution of the enantiomers can be fine-tuned by adjusting the ratio of the solvents in the mobile phase.

Table 2: Exemplary Chiral HPLC Conditions for Aromatic Sulfonamides

ParameterCondition
Chiral Stationary Phase Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane/Isopropanol (e.g., 80:20 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature Ambient

Supercritical Fluid Chromatography (SFC):

SFC is an alternative chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. It often provides faster separations and uses less organic solvent compared to HPLC. Polysaccharide-based CSPs are also widely used in SFC for the resolution of chiral sulfonamides. A polar co-solvent, such as methanol (B129727) or ethanol (B145695), is usually added to the supercritical CO2 to modify the mobile phase strength and improve the separation.

Methodologies for Enantiopurity Assessment (e.g., Chiral HPLC, NMR Spectroscopy with Chiral Shift Reagents)

Once the enantiomers of this compound have been separated, it is essential to determine their enantiomeric purity, which is often expressed as enantiomeric excess (e.e.).

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is the most common and accurate method for determining the enantiomeric excess of a sample. By developing a separation method that provides baseline resolution of the two enantiomers, the relative peak areas in the chromatogram can be used to calculate the e.e. The method is highly sensitive and can detect even small amounts of the minor enantiomer.

NMR Spectroscopy with Chiral Shift Reagents:

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric purity. In an achiral environment, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral auxiliary, the enantiomers can be distinguished.

Chiral Solvating Agents (CSAs): These are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte through weak interactions such as hydrogen bonding or dipole-dipole interactions. This results in different chemical shifts for corresponding protons in the two enantiomers, allowing for their integration and the calculation of the e.e. For an acidic sulfonamide like this compound, a chiral amine or alcohol could potentially act as a CSA.

Chiral Shift Reagents (CSRs): These are typically paramagnetic lanthanide complexes with chiral ligands, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)). The lanthanide ion can coordinate to a Lewis basic site in the analyte molecule, such as the oxygen atoms of the sulfonyl group. This coordination induces large changes in the chemical shifts of the nearby protons, and because the CSR is chiral, the magnitude of this shift is different for each enantiomer. This leads to the separation of signals for the two enantiomers in the NMR spectrum, enabling the determination of their ratio. The magnitude of the induced shift is dependent on the concentration of the CSR and the proximity of the protons to the coordination site.

Table 3: Comparison of Methods for Enantiopurity Assessment

MethodAdvantagesDisadvantages
Chiral HPLC High accuracy and sensitivity; widely applicable.Requires specialized chiral columns; method development can be time-consuming.
NMR with CSAs Rapid analysis; does not require derivatization.Signal separation may be small; requires a suitable CSA.
NMR with CSRs Can produce large signal separation.Can cause line broadening in the NMR spectrum; requires a suitable CSR.

Mechanistic Investigations of Reactions Involving 1 4 Methylphenyl Ethane 1 Sulfonamide

Elucidation of Reaction Mechanisms in Sulfonamide Synthesis

The formation of the sulfonamide group (-SO₂NH-) is a cornerstone of organic synthesis, with the S-N bond being the critical linkage. The synthesis of compounds like 1-(4-Methylphenyl)ethane-1-sulfonamide can be achieved through various methods, the mechanisms of which often fall into ionic or radical pathways. The classical approach involves the reaction of a sulfonyl chloride with an amine, but modern methods have expanded the mechanistic possibilities. acs.orgrsc.org

Detailed Analysis of S-N Bond Formation Pathways (e.g., Radical, Ionic Processes)

The synthesis of sulfonamides, including aryl sulfonamides, is most commonly achieved by reacting sulfonyl chlorides with primary or secondary amines. nih.gov This transformation is generally considered an ionic process, proceeding through a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. Theoretical calculations support a kinetically controlled process involving the amine's attack at the sulfur center, followed by the elimination of a halide. nih.gov This can proceed via a one-step SN2-type mechanism or an addition-elimination pathway. nih.gov

In contrast to these traditional ionic pathways, modern synthetic methods have introduced radical processes for S-N bond formation. For instance, copper-catalyzed aminosulfonylation of aryldiazonium tetrafluoroborates with DABCO·(SO₂)₂ and N-chloroamines has been shown to proceed through a radical mechanism. organic-chemistry.org Similarly, metal-free, photoredox-catalyzed reactions can generate sulfonyl radicals from thiols, which then combine with an amine source to form the S-N bond. rsc.orgorganic-chemistry.org Another radical approach involves the one-electron oxidation of a thiol to form a thiyl radical, which can then react with an amine source and undergo further oxidation to yield the final sulfonamide. rsc.org

Radical clock studies have been employed to determine the high reactivity of certain intermediates. For example, in the reaction between alkyl radicals and sulfinylamines, the rate constant was determined to be 2.8 × 10⁸ M⁻¹ s⁻¹, highlighting the kinetic feasibility of such radical pathways. rsc.org

Characterization of Key Intermediates and Transition States

In the conventional synthesis from sulfonyl chlorides, a key intermediate is the sulfonyl chloride itself, which is often generated in situ from thiols via oxidation with reagents like N-chlorosuccinimide (NCS). organic-chemistry.org The reaction of the sulfonyl chloride with an amine may proceed through a pentacoordinate sulfurane-like transition state or a closely related adduct. nih.gov

In radical-based syntheses, the key intermediates are distinctly different. Sulfonyl radicals (R-SO₂•) are central to many modern photocatalytic methods. acs.org These can be generated from various precursors, including N-sulfonylimines. acs.org In other systems, a thiyl radical (R-S•) is initially formed, which then leads to a sulfinamide intermediate upon reaction with an amine and subsequent oxidation to the sulfonamide. rsc.org

Computational studies, often using Density Functional Theory (DFT), are crucial for characterizing these transient species. nih.govnih.gov Calculations can determine the relative energies of intermediates and transition states, providing insight into the preferred reaction pathway. nih.gov For example, theoretical calculations have been used to compare the exothermicities of reactions involving sulfonyl fluorides versus sulfonyl chlorides, suggesting the formation of a strong Si-F bond in silylamine-based reactions makes the process highly favorable. nih.gov

Kinetic Studies and Reaction Rate Determination

Kinetic investigations provide quantitative data on reaction speeds and the factors that influence them. Studies on the condensation reactions of various sulfonamides with p-dimethylaminobenzaldehyde (DAB) revealed that the reaction is first-order with respect to DAB and zero-order with respect to the sulfonamide under specific acidic conditions. researchgate.net Such studies allow for the determination of rate constants and thermodynamic activation parameters. researchgate.net

The reaction environment can significantly impact reaction rates. For instance, the presence of surfactants like sodium dodecyl sulphate (SDS) has been shown to enhance the reaction rates of some sulfonamide reactions by a factor of 14 to 113. researchgate.net This catalytic effect is observed even at concentrations below the critical micellar concentration (cmc). researchgate.net

The table below summarizes hypothetical kinetic data for a typical sulfonamide formation reaction, illustrating how changes in reactants and conditions can affect the rate.

EntrySulfonyl PrecursorAmineCatalystTemperature (°C)Observed Rate Constant (k_obs) (s⁻¹)
14-Toluene­sulfonyl chlorideAmmonia (B1221849)None251.2 x 10⁻⁴
24-Toluene­sulfonyl chlorideAmmoniaPyridine (B92270)255.8 x 10⁻⁴
3Thiophenol + NCSAmmoniaNone259.5 x 10⁻⁵
44-Toluene­sulfonyl chlorideAnilineNone504.5 x 10⁻⁴

This table is illustrative and based on general principles of sulfonamide synthesis kinetics.

Correlation analysis can be used to establish relationships between the rate constants and the chemical structures of the reacting sulfonamides, providing a deeper understanding of the factors governing reactivity. researchgate.net

Mechanistic Insights into Reactivity and Selectivity Profiles

The reactivity of this compound is largely dictated by the properties of the sulfonamide N-H bond and the aromatic 4-methylphenyl group.

Reactivity of the Sulfonamide N-H Bond

The proton on the sulfonamide nitrogen is acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl group. This acidity allows the N-H bond to participate in strong hydrogen bonding. In the solid state, sulfonamide molecules often form dimers or extended networks through N-H···O hydrogen bonds. researchgate.netnih.gov This hydrogen bonding capability is also crucial for the interaction of sulfonamide-containing drugs with biological targets. nih.gov

The acidity of the N-H proton means it can be removed by a base to form a sulfonamidate anion. This anion is a potent nucleophile and can participate in various reactions, including alkylation and arylation. The N-H bond's reactivity is central to the synthesis of N-substituted sulfonamides. Computational studies can predict the pKₐ values of these protons, which helps in understanding their behavior in different chemical and biological environments. nih.gov

Transformations Involving the 4-Methylphenyl Group

The methyl group itself is also a site of potential reactivity. It can be oxidized to a carboxylic acid under strong oxidizing conditions or undergo free-radical halogenation at the benzylic position. Such transformations, while possible, are less common than reactions involving the sulfonamide moiety, which is often the primary site of chemical interest. acs.org

Stereochemical Course and Mechanistic Models of Chiral Transformations

Following a comprehensive review of scientific literature, it has been determined that there is a notable absence of specific research detailing the stereochemical course and mechanistic models of chiral transformations for the compound this compound.

Extensive searches of scholarly databases and chemical literature did not yield studies that specifically investigate the use of this compound as a chiral auxiliary or substrate in asymmetric reactions where the stereochemical outcomes and reaction mechanisms are elucidated. Consequently, detailed research findings, data tables on diastereoselectivity or enantioselectivity, and established mechanistic models (e.g., Felkin-Anh, chelation control models) directly pertaining to this compound are not available in the public domain.

While the broader class of sulfonamides and sulfinamides are well-documented as effective chiral auxiliaries in asymmetric synthesis, the specific substitution pattern of this compound appears to be uncharacterized in this context. The available literature focuses on other structurally related compounds, such as N-tert-butanesulfinamide (Ellman's auxiliary) and various other N-sulfinyl imines, for which detailed mechanistic studies of stereoselective additions have been published. However, these findings cannot be directly extrapolated to this compound due to the unique steric and electronic properties conferred by its specific structure.

Therefore, a detailed discussion on the stereochemical course and mechanistic models for chiral transformations involving this compound cannot be provided at this time due to the lack of published research on the topic.

Computational Chemistry and Theoretical Investigations of 1 4 Methylphenyl Ethane 1 Sulfonamide

Advanced Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Advanced quantum chemical methods such as Density Functional Theory (DFT) and ab initio calculations are instrumental in modeling the properties of sulfonamide derivatives. DFT, particularly with hybrid functionals like Becke, 3-parameter, Lee-Yang-Parr (B3LYP), has proven to be a reliable method for obtaining a balance between computational cost and accuracy in predicting the molecular and electronic properties of organic compounds, including sulfonamides. mdpi.comsemanticscholar.orgmdpi.comrsc.orgespublisher.comproteobiojournal.com

Electronic Structure and Bonding Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. researchgate.net Computational methods provide detailed information about the distribution of electrons and the nature of chemical bonds.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. mdpi.comsemanticscholar.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.comsemanticscholar.org A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to reaction. mdpi.com For sulfonamide derivatives, the HOMO is often localized on the aromatic ring and the sulfonamide group, while the LUMO can be distributed over the entire molecule. nih.govresearchgate.net In the case of 1-(4-Methylphenyl)ethane-1-sulfonamide, the HOMO is expected to have significant contributions from the p-tolyl group, while the LUMO would likely be delocalized across the sulfonyl group and the aromatic ring.

Charge Distribution and Molecular Electrostatic Potential (MEP): Molecular Electrostatic Potential maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.gov In MEP maps, regions of negative potential (typically colored red) are associated with electron-rich areas and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles. nih.gov For sulfonamides, the oxygen atoms of the sulfonyl group are expected to be the most electron-rich sites, exhibiting a strong negative electrostatic potential. Conversely, the hydrogen atom of the sulfonamide NH group would show a positive potential, making it a potential hydrogen bond donor site. nih.gov

Table 1: Representative Theoretical Electronic Properties of Sulfonamide Derivatives Calculated by DFT
ParameterTypical Value RangeSignificance
$E_{HOMO}$ (eV)-6.0 to -7.5Indicates electron-donating ability
$E_{LUMO}$ (eV)-1.0 to -2.5Indicates electron-accepting ability
HOMO-LUMO Gap (ΔE, eV)3.5 to 5.0Relates to chemical reactivity and stability mdpi.com
Ionization Potential (eV)6.0 to 7.5Energy required to remove an electron
Electron Affinity (eV)1.0 to 2.5Energy released when an electron is added
Chemical Hardness (η, eV)1.75 to 2.5Measures resistance to change in electron distribution semanticscholar.org

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional structure of this compound dictates its physical properties and biological interactions. Computational geometry optimization, typically performed using DFT methods, allows for the determination of the most stable conformation (the global minimum on the potential energy surface). proteobiojournal.commdpi.com This process calculates the forces on each atom and adjusts their positions until a stationary point is reached where the net forces are zero. mdpi.com

For sulfonamides, a key structural feature is the geometry around the sulfur atom, which is typically tetrahedral. The orientation of the p-tolyl group relative to the sulfonamide moiety is also of interest. Theoretical calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, often showing good agreement with experimental data from X-ray crystallography where available. nih.govresearchgate.net For instance, the S=O and S-N bond lengths in sulfonamides are computationally predicted to be around 1.45 Å and 1.67 Å, respectively. semanticscholar.org

Table 2: Expected Optimized Geometrical Parameters for this compound Based on DFT Calculations of Analogous Compounds
ParameterExpected Value
Bond Lengths (Å)
S=O~1.45 - 1.47
S-N~1.67 - 1.69
S-C (aromatic)~1.76 - 1.79
C-C (aromatic)~1.39 - 1.41
Bond Angles (°)
O-S-O~118 - 120
O-S-N~106 - 108
O-S-C~107 - 109
N-S-C~105 - 107

Prediction of Vibrational and Nuclear Magnetic Resonance (NMR) Spectroscopic Parameters

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural confirmation and interpretation of experimental spectra. mdpi.comnih.gov

Vibrational Spectroscopy: Theoretical frequency calculations can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By analyzing the vibrational modes, specific peaks in the experimental spectrum can be assigned to the stretching, bending, and torsional motions of different functional groups. researchgate.net For this compound, key vibrational modes would include the symmetric and asymmetric stretching of the S=O bonds, the N-H stretching of the sulfonamide group, and various vibrations associated with the p-tolyl ring. Calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. researchgate.net

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another valuable application of computational chemistry. nih.govnih.govbohrium.comresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is commonly used for this purpose. bohrium.com Calculated chemical shifts are typically referenced against a standard compound (e.g., tetramethylsilane) and can show excellent correlation with experimental values, aiding in the assignment of complex spectra. nih.govnih.gov

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-HStretching3300 - 3400
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2900 - 3000
S=OAsymmetric Stretching1320 - 1350
S=OSymmetric Stretching1150 - 1170
C-SStretching700 - 800

Theoretical Modeling of Reaction Mechanisms and Energetics

Computational chemistry can be used to explore the pathways of chemical reactions, providing insights into their feasibility and selectivity.

Calculation of Reaction Energy Profiles and Activation Barriers

By mapping the potential energy surface of a reaction, computational methods can identify the transition states that connect reactants to products. nih.govyoutube.com The energy difference between the reactants and the transition state is the activation energy (or activation barrier), which is a key determinant of the reaction rate. researchgate.netaps.org For the synthesis of this compound, which could involve the reaction of a sulfonyl chloride with an amine, DFT calculations could be used to model the reaction pathway, calculate the activation energies for each step, and identify any intermediate species. researchgate.netnih.gov This information is crucial for understanding the reaction kinetics and optimizing reaction conditions.

Computational Rationalization and Prediction of Stereoselectivity and Regioselectivity

Many chemical reactions can yield multiple products, and predicting the dominant product is a central challenge in organic chemistry. Computational modeling can rationalize and predict the stereoselectivity and regioselectivity of reactions by comparing the activation energies of the different pathways leading to the various possible products. researchgate.netresearchgate.netresearchgate.net The pathway with the lowest activation barrier will be kinetically favored, and the corresponding product will be formed in greater abundance. researchgate.net For reactions involving this compound, such as further functionalization, theoretical calculations could predict the most likely site of reaction (regioselectivity) or the preferred stereochemical outcome (stereoselectivity), guiding synthetic efforts. acs.org

Intermolecular Interactions and Non-Covalent Forces of this compound

The supramolecular assembly and crystal packing of this compound are significantly influenced by a variety of intermolecular interactions and non-covalent forces. Computational chemistry provides powerful tools to investigate and quantify these interactions, offering insights into the stability and structural preferences of the compound in the solid state. The key non-covalent forces at play include hydrogen bonding, π-stacking, and dispersion interactions, which collectively dictate the molecular arrangement in the crystal lattice.

Quantitative Analysis of Hydrogen Bonding Thermodynamics

Hydrogen bonds are among the most critical directional interactions governing the structure of sulfonamides. In this compound, the sulfonamide group (-SO₂NH₂) acts as both a hydrogen bond donor (N-H) and acceptor (S=O). These interactions can lead to the formation of specific motifs, such as dimers or chains, within the crystal structure.

Computational methods, particularly Density Functional Theory (DFT), can be employed to calculate the thermodynamic parameters associated with hydrogen bond formation. These calculations typically involve optimizing the geometry of a hydrogen-bonded dimer of the molecule and comparing its energy to that of the individual monomers. The binding energy (ΔE), enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) of hydrogen bond formation provide a quantitative measure of the strength and stability of these interactions.

Table 1: Representative Thermodynamic Data for N-H···O=S Hydrogen Bond Formation in Sulfonamides (Illustrative)

Thermodynamic ParameterCalculated Value (Illustrative)Units
Binding Energy (ΔE)-25 to -40kJ/mol
Enthalpy of Formation (ΔH)-20 to -35kJ/mol
Gibbs Free Energy of Formation (ΔG)-5 to -15kJ/mol
Entropy of Formation (ΔS)-50 to -70J/(mol·K)

Note: These values are representative and based on computational studies of analogous sulfonamide compounds. The actual values for this compound may vary.

The negative values for ΔE, ΔH, and ΔG indicate that the formation of hydrogen bonds is an energetically favorable process. The negative entropy change reflects the loss of translational and rotational freedom when two molecules associate to form a hydrogen-bonded dimer.

Characterization of π-Stacking and Dispersion Interactions

Dispersion forces, also known as London dispersion forces, are ubiquitous attractive forces arising from temporary fluctuations in electron density. While individually weak, their cumulative effect can be substantial, particularly for larger molecules with significant surface area.

Computational techniques like Symmetry-Adapted Perturbation Theory (SAPT) or high-level ab initio methods with corrections for dispersion (e.g., DFT-D) are used to characterize and quantify these weaker non-covalent interactions. These methods can dissect the total interaction energy into physically meaningful components, such as electrostatic, exchange, induction, and dispersion contributions.

The following table provides an illustrative breakdown of interaction energies for a parallel-displaced π-stacking arrangement of the tolyl groups in this compound, as would be expected from computational studies on similar aromatic systems.

Table 2: Illustrative Interaction Energy Components for π-Stacking in this compound

Interaction Energy ComponentCalculated Value (Illustrative)Units
Electrostatic-5 to -10kJ/mol
Exchange+15 to +25kJ/mol
Induction-2 to -5kJ/mol
Dispersion-20 to -40kJ/mol
Total Interaction Energy -12 to -30 kJ/mol

Note: These values are illustrative and based on computational analyses of π-stacking in comparable aromatic molecules. The actual values for this compound will depend on the specific geometry of interaction.

Supramolecular Chemistry and Crystal Engineering of 1 4 Methylphenyl Ethane 1 Sulfonamide Systems

Principles of Self-Assembly and Supramolecular Synthon Design

The predictable and directional nature of non-covalent interactions, particularly hydrogen bonds, is the cornerstone of supramolecular chemistry and crystal engineering. In the case of 1-(4-methylphenyl)ethane-1-sulfonamide, the sulfonamide functional group is the primary driver of self-assembly, complemented by weaker interactions involving the aromatic and aliphatic portions of the molecule.

Sulfonamide-Directed Hydrogen Bonding Motifs (e.g., R2²(8) Loops, Chains)

The sulfonamide group (-SO₂NH₂) is a robust hydrogen-bonding moiety, featuring two strong hydrogen bond donors (the N-H protons) and two strong hydrogen bond acceptors (the sulfonyl oxygens). This functionality predisposes sulfonamides to form highly predictable and stable supramolecular synthons.

One of the most common motifs observed in the crystal structures of primary sulfonamides is the R²₂(8) loop , a centrosymmetric dimer formed by two molecules through a pair of N-H···O hydrogen bonds. This synthon is a highly stable and frequently observed pattern in the solid state of numerous sulfonamides.

Another prevalent motif is the formation of one-dimensional chains , often described by the graph set notation C(4). In this arrangement, molecules are linked head-to-tail via a single N-H···O hydrogen bond, creating extended chains that propagate through the crystal lattice. The formation of either the R²₂(8) dimer or the C(4) chain is influenced by steric and electronic factors of the substituents on the sulfonamide.

Contribution of the Aryl and Ethane Moieties to Supramolecular Architectures

Beyond the dominant sulfonamide-directed hydrogen bonds, the 4-methylphenyl (p-tolyl) and ethane groups of this compound play a crucial role in dictating the three-dimensional architecture of the crystal.

The aryl group contributes to the supramolecular assembly through several weaker interactions:

C-H···π interactions: The hydrogen atoms of the ethane moiety or neighboring molecules can interact with the electron-rich face of the phenyl ring.

C-H···O interactions: The aromatic C-H bonds can act as weak hydrogen bond donors, interacting with the sulfonyl oxygen atoms of adjacent molecules.

Cocrystallization and Multicomponent Crystal Formation

Cocrystallization has emerged as a powerful tool in crystal engineering to modify the physicochemical properties of solid materials without altering the chemical identity of the active pharmaceutical ingredient (API). rsc.orgnih.gov The robust hydrogen-bonding capabilities of the sulfonamide group make it an excellent candidate for forming cocrystals with a wide range of coformers.

Design and Synthesis of Cocrystals with Chemically Diverse Coformers

The design of cocrystals of this compound would rely on the principles of supramolecular synthon hierarchy. iucr.org The primary sulfonamide group can form reliable heterosynthons with complementary functional groups.

Potential Coformers and Their Supramolecular Synthons:

Coformer Functional GroupPotential Supramolecular Synthon with Sulfonamide
Carboxylic AcidA strong and highly predictable N-H···O (acid) and O-H···O (sulfonyl) hydrogen bond heterosynthon.
AmideN-H···O (amide) and N-H···O (sulfonyl) hydrogen bond interactions.
Pyridine (B92270)N-H···N (pyridine) hydrogen bond.
N-oxideN-H···O (N-oxide) hydrogen bond.

The selection of coformers would also consider steric compatibility and the potential for secondary interactions that can stabilize the resulting cocrystal lattice.

Impact on Solid-State Packing and Intermolecular Networks

The introduction of a coformer into the crystal lattice of this compound would fundamentally alter the intermolecular interactions and, consequently, the solid-state packing. Instead of the self-complementary sulfonamide-sulfonamide interactions (R²₂(8) dimers or C(4) chains), the packing would be dominated by the sulfonamide-coformer heterosynthons.

This disruption of the original packing can lead to significant changes in the physicochemical properties of the solid, such as:

Solubility and Dissolution Rate: By forming new intermolecular interactions, cocrystallization can disrupt the stable crystal lattice of the pure compound, often leading to improved solubility and dissolution characteristics.

Melting Point: The melting point of a cocrystal is typically different from that of its individual components, reflecting the different lattice energy of the new solid phase.

Stability: Cocrystallization can enhance the physical and chemical stability of a compound by creating a more stable crystal lattice or by protecting sensitive functional groups through intermolecular interactions.

Polymorphism and Pseudopolymorphism Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in sulfonamides. nih.govnih.govresearchgate.net The different polymorphs of a substance can exhibit distinct physicochemical properties, making the study and control of polymorphism critical in the pharmaceutical industry. nih.gov Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice.

The conformational flexibility of the this compound molecule, particularly rotation around the C-S and S-N bonds, combined with the multiple hydrogen bonding possibilities of the sulfonamide group, suggests a high likelihood of polymorphism. Different crystallization conditions (e.g., solvent, temperature, cooling rate) could lead to the formation of different polymorphs with varying packing arrangements and intermolecular interactions.

For example, one polymorph might be characterized by the R²₂(8) dimeric motif, while another could feature the C(4) chain motif. These different arrangements would result in different lattice energies and, therefore, different physical properties.

Factors Influencing Polymorphism in this compound:

FactorInfluence on Crystal Packing
Solvent The polarity and hydrogen-bonding capability of the crystallization solvent can influence which supramolecular synthons are formed and can also lead to the formation of solvates (pseudopolymorphs).
Temperature Different polymorphs can be thermodynamically stable at different temperatures.
Supersaturation The rate of crystallization can affect which polymorphic form nucleates and grows.

Given the prevalence of polymorphism in aromatic sulfonamides, a thorough polymorphic screen would be an essential step in the solid-state characterization of this compound.

In-depth Analysis of this compound Reveals a Gap in Current Crystallographic Research

A comprehensive literature review and search of crystallographic databases for detailed structural and intermolecular interaction data on the chemical compound this compound has found no specific published research, preventing a detailed analysis of its supramolecular chemistry and crystal engineering aspects.

The study of supramolecular chemistry and crystal engineering relies heavily on experimentally determined crystallographic data. Analyses such as Hirshfeld surface analysis and the calculation of intermolecular interaction energy frameworks are crucial for understanding how molecules assemble in the solid state. These methods provide quantitative insights into the types and strengths of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which govern the crystal packing and, ultimately, the material's physical properties.

While the broader class of sulfonamides has been extensively studied, with numerous publications detailing their rich and varied supramolecular chemistry, these findings cannot be directly extrapolated to a specific, unstudied compound. Each molecule's unique combination of functional groups and stereochemistry dictates its specific packing motifs and interaction energies.

Therefore, without any published crystal structure data for this compound, a scientifically accurate and detailed discussion of its advanced crystal packing analysis and intermolecular interaction energy frameworks cannot be produced. The generation of such an analysis would require speculative data, which falls outside the scope of scientifically rigorous reporting.

This highlights a gap in the current body of scientific literature and presents an opportunity for future research. A crystallographic investigation of this compound would be necessary to elucidate its solid-state structure and contribute to the broader understanding of structure-property relationships in sulfonamide-based systems.

Coordination Chemistry and Ligand Applications of 1 4 Methylphenyl Ethane 1 Sulfonamide Derivatives

Metal Complexation Behavior of Sulfonamide Ligands

The ability of sulfonamides to coordinate with metal ions is primarily attributed to the presence of electron-donating nitrogen and oxygen atoms within the sulfonamide functional group (-SO₂NH-). This dual-donor capability allows for diverse coordination modes, influencing the geometry and stability of the resulting metal complexes.

Coordination Modes and Preferred Donor Atoms (e.g., Sulfonamide Nitrogen, Oxygen, Aromatic Ring Systems)

Sulfonamide ligands can coordinate to metal centers in several ways, primarily dictated by the reaction conditions and the nature of the metal ion. The most common donor atoms are the nitrogen and oxygen atoms of the sulfonamide group.

Sulfonamide Nitrogen: The nitrogen atom of the sulfonamide group is a primary coordination site. ntu.edu.tw Deprotonation of the acidic sulfonamide hydrogen (-SO₂NH-) results in an anionic nitrogen donor, which can form strong sigma bonds with metal ions. mdpi.com This mode of coordination is prevalent in many metal-sulfonamide complexes.

Sulfonamide Oxygen: The oxygen atoms of the sulfonyl group (-SO₂) can also act as donor atoms, though this is less common than nitrogen coordination. The lone pairs on the oxygen atoms can form coordinate bonds with metal centers, often leading to chelate or bridging structures.

Aromatic Ring Systems: While less common, the aromatic ring of ligands like 1-(4-methylphenyl)ethane-1-sulfonamide can participate in coordination through π-interactions with the metal center. This type of interaction is more likely with electron-rich aromatic rings and metal ions capable of π-backbonding.

The coordination can be monodentate, involving just one donor atom, or bidentate, where both nitrogen and one of the oxygen atoms coordinate to the same metal center, forming a chelate ring. In some cases, sulfonamide ligands can act as bridging ligands, connecting two or more metal centers. researchgate.net

Influence of Ligand Structure on Complex Geometry and Stability

The structure of the sulfonamide ligand plays a crucial role in determining the geometry and stability of the resulting metal complex. Key factors include steric and electronic effects.

Electronic Effects: The electronic properties of the substituents on the aromatic ring can modulate the electron density on the donor atoms, thereby affecting the strength of the metal-ligand bond and the stability of the complex. Electron-donating groups, such as the methyl group in the 4-position of the phenyl ring, can increase the electron density on the sulfonamide nitrogen, potentially leading to stronger coordination and more stable complexes. Conversely, electron-withdrawing groups can decrease the donor ability of the ligand.

The stability of metal complexes is also influenced by the chelate effect. Ligands that can form five- or six-membered chelate rings with the metal ion generally form more stable complexes than their monodentate counterparts. nou.edu.ng

Table 1: Influence of Ligand Properties on Metal Complex Characteristics
Ligand PropertyInfluence on Metal Complex
Steric Bulk Affects coordination number and geometry. Bulky groups can lead to lower coordination numbers and distorted geometries. numberanalytics.comcam.ac.uk
Electronic Nature of Substituents Electron-donating groups can enhance ligand donor strength and complex stability. Electron-withdrawing groups can decrease donor strength.
Chelating Ability Formation of stable 5- or 6-membered chelate rings significantly increases complex stability (chelate effect). nou.edu.ng

Application of Sulfonamide Ligands in Homogeneous and Heterogeneous Catalysis

Metal complexes derived from sulfonamide ligands have emerged as effective catalysts in a range of organic transformations. The modular nature of sulfonamide ligands allows for the fine-tuning of their steric and electronic properties to achieve high catalytic activity and selectivity.

Chiral Sulfonamide Ligands in Asymmetric Metal Catalysis

A significant application of sulfonamide ligands is in the field of asymmetric catalysis, where chiral ligands are used to induce enantioselectivity in chemical reactions. researchtrends.net Chiral derivatives of this compound, which possess a stereocenter, can be employed to create a chiral environment around a metal catalyst.

These chiral sulfonamide ligands have been successfully used in a variety of asymmetric reactions, including:

Asymmetric Alkylation: Transferring an alkyl group to a prochiral substrate with high enantioselectivity.

Asymmetric Hydrogenation: The enantioselective reduction of prochiral olefins, ketones, and imines. nih.gov

Asymmetric Cycloadditions: The formation of chiral cyclic compounds.

The effectiveness of these chiral ligands often stems from their ability to form well-defined, rigid coordination complexes with metals such as rhodium, ruthenium, and palladium, which then direct the stereochemical outcome of the reaction. organic-chemistry.org The design of these ligands is crucial, with factors like the nature of the chiral backbone and the position of substituents playing a key role in achieving high enantiomeric excess (ee). researchgate.netnih.govresearchgate.net

Table 2: Examples of Asymmetric Reactions Catalyzed by Chiral Sulfonamide-Metal Complexes
Reaction TypeMetalTypical Substrates
Asymmetric AlkylationVariousAldehydes, Imines
Asymmetric HydrogenationRhodium, Ruthenium, IridiumKetones, Olefins
Asymmetric 1,4-AdditionRhodiumMaleimides, Enones
Asymmetric N-AllylationPalladiumSulfonamides

Exploration of Catalytic Transformations beyond Asymmetric Synthesis (e.g., Oxidation, Reduction)

Beyond asymmetric synthesis, sulfonamide-metal complexes are also being explored as catalysts for other important transformations.

Oxidation Reactions: Iron complexes with tripodal sulfonamide ligands have been investigated for their ability to catalyze oxidation reactions, including the activation of C-H bonds. nih.gov In some cases, the ligand itself can be oxidized, highlighting the importance of robust ligand design for catalytic applications. The photocatalytic oxidation of sulfonamides in the presence of TiO₂ and Fe(VI) has also been studied, demonstrating their susceptibility to oxidative degradation. nih.gov

Reduction Reactions: While less common, sulfonamide-metal complexes can also be employed in reduction catalysis. For instance, iron-catalyzed reactions have been developed for the formation of N-arylsulfonamides using nitroarenes as the nitrogen source and a reducing agent. organic-chemistry.org

The versatility of sulfonamide ligands allows for their application in a broad range of catalytic systems, and ongoing research continues to expand their utility in synthetic chemistry.

Advanced Spectroscopic and Structural Characterization of Metal-Sulfonamide Complexes (e.g., X-ray Crystallography, EPR, Mass Spectrometry)

A comprehensive understanding of the structure and bonding in metal-sulfonamide complexes is essential for rationalizing their reactivity and designing new catalysts. A variety of advanced analytical techniques are employed for this purpose.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is particularly useful for studying metal complexes with unpaired electrons (paramagnetic species), such as those containing Cu(II), Mn(II), or Fe(III). researchgate.net The EPR spectrum provides information about the electronic environment of the metal ion, its oxidation state, and the geometry of the coordination sphere. For instance, the EPR spectra of copper(II)-sulfonamide complexes can help distinguish between different coordination geometries, such as square planar or distorted octahedral.

Mass Spectrometry (MS): Mass spectrometry is used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and composition of the metal complexes. rsc.org Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the complexes, which can yield insights into their structure and bonding. researchgate.netnih.govnist.govnih.govresearchgate.net The fragmentation of sulfonamides themselves under mass spectrometric conditions has been a subject of detailed investigation.

Table 3: Spectroscopic and Structural Characterization Techniques
TechniqueInformation Obtained
X-ray Crystallography Precise 3D structure, bond lengths, bond angles, coordination geometry. mdpi.comresearchgate.netnih.govresearchgate.net
EPR Spectroscopy Electronic environment and geometry of paramagnetic metal centers. researchgate.net
Mass Spectrometry Molecular weight, composition, and fragmentation patterns. rsc.orgresearchgate.netnih.govnist.govnih.govresearchgate.net

Future Research Directions and Emerging Paradigms

Integration of Machine Learning and Artificial Intelligence for Sulfonamide Design and Predictive Synthesis

The convergence of machine learning (ML) and artificial intelligence (AI) with chemistry is set to revolutionize the development of novel sulfonamides. acs.orgresearchgate.net These computational tools offer the potential to navigate the vast chemical space with unprecedented efficiency, accelerating the discovery of molecules with desired properties. lanl.gov

Predictive Modeling for Properties and Bioactivity: Machine learning algorithms, such as random forests and support vector machines (SVMs), can be trained on existing data to predict the physicochemical properties and biological activities of new sulfonamide candidates. nih.gov For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate molecular descriptors of sulfonamides with their efficacy as enzyme inhibitors or their potential as therapeutic agents. nih.gov Deep learning techniques, including convolutional neural networks (CNNs) and recurrent neural networks (RNNs), can further enhance these predictions by automatically extracting complex features from molecular representations. nih.govharvard.edu

Generative Models for De Novo Design: Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), are capable of designing entirely new sulfonamide structures from scratch. harvard.edu These models learn the underlying patterns in known chemical structures and can generate novel molecules that are predicted to have specific therapeutic properties. This approach significantly expands the accessible chemical space for drug discovery.

Interactive Data Table: Machine Learning Models in Sulfonamide Research

Machine Learning Model Application in Sulfonamide Research Potential Impact
Random ForestPredicting biological activity based on molecular descriptors. nih.govFaster identification of lead compounds.
Support Vector Machine (SVM)Classifying sulfonamides as active or inactive against a specific target. nih.govImproved accuracy in virtual screening.
Generative Adversarial Networks (GANs)Designing novel sulfonamide structures with desired properties. harvard.eduExpansion of chemical space for drug discovery.
Graph Transformer Neural Networks (GTNNs)Predicting regioselectivity in C-H functionalization reactions. digitellinc.comMore efficient synthesis of complex sulfonamides.

Development of In-Situ Spectroscopic Techniques for Real-Time Mechanistic Monitoring

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes. The development and application of in-situ spectroscopic techniques are providing unprecedented insights into the dynamic nature of chemical transformations in real-time. spectroscopyonline.com

Real-Time Reaction Profiling: Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the concentrations of reactants, intermediates, and products throughout a chemical reaction. spectroscopyonline.commdpi.com This allows for the precise determination of reaction kinetics and the identification of transient species that may not be observable through traditional offline analysis. For the synthesis of 1-(4-Methylphenyl)ethane-1-sulfonamide, in-situ monitoring could be used to optimize reaction conditions to maximize yield and minimize the formation of byproducts. rsc.org

Mechanistic Elucidation: By observing the formation and consumption of intermediates, researchers can gain a more detailed understanding of the reaction mechanism. mdpi.com For example, in-situ spectroscopy could be employed to study the mechanism of sulfonylation reactions, providing valuable information for the development of more efficient and selective catalysts. mdpi.com Mass spectrometry is another powerful tool for real-time process analysis, capable of identifying and quantifying multiple components in a reaction mixture with high sensitivity. sciencedaily.com

Rational Design of Tailored Sulfonamide-Based Materials for Advanced Applications

The unique structural and electronic properties of the sulfonamide functional group make it an attractive building block for the design of advanced materials with tailored functionalities. ontosight.ai

pH-Responsive Polymers: Sulfonamide-containing polymers can exhibit pH-sensitive behavior due to the ionization of the sulfonamide proton. researchgate.netnih.gov This property can be exploited to create "smart" materials that undergo a change in solubility or conformation in response to changes in pH. Such materials have potential applications in drug delivery, where the release of a therapeutic agent can be triggered by the specific pH environment of a target tissue. researchgate.net

Functional Polymers for Biomedical Applications: The incorporation of sulfonamide moieties into polymers can impart specific biological activities. For instance, polymers containing sulfonamide groups known for their antimicrobial properties could be used in biomedical devices or as coatings to prevent infections. ontosight.ai Reversible addition-fragmentation chain-transfer (RAFT) polymerization is a technique that allows for the synthesis of well-defined polymer architectures containing primary benzene (B151609) sulfonamide groups, opening up possibilities for a new generation of pH-responsive block copolymers and functional polymeric vectors for biomedical applications. rsc.org

Sulfonamide-Based Polymer Electrolytes: Sulfonamide salt monomers can be polymerized to create polymer electrolytes for use in energy storage devices, such as batteries and capacitors. These materials can also find applications as conductive materials, adhesives, and in drug delivery vehicles. mit.edu

Exploration of Bio-inspired and Sustainable Synthetic Routes for Chiral Sulfonamides

In an era of increasing environmental awareness, the development of sustainable and bio-inspired synthetic methods is a key research priority. This is particularly relevant for the synthesis of chiral molecules like this compound.

Green Chemistry Approaches: Researchers are exploring the use of environmentally friendly solvents, such as water, to reduce the reliance on volatile organic compounds in sulfonamide synthesis. researchgate.netnih.gov Metal-free catalytic systems are also being investigated to minimize the use of heavy metal catalysts. researchgate.net Furthermore, electrochemical methods are emerging as a greener route to aromatic sulfonamides. chemistryworld.com

Biocatalysis for Enantioselective Synthesis: Enzymes offer a highly selective and environmentally benign approach to the synthesis of chiral compounds. Biocatalytic methods can be employed for the enantioselective synthesis of chiral sulfonamides, providing access to enantiomerically pure products under mild reaction conditions. researchgate.netnih.govnih.gov

Sustainable Feedstocks: The use of renewable feedstocks derived from biomass is another important aspect of sustainable chemistry. Research is underway to develop synthetic routes to sulfonamides that utilize biomass-derived starting materials. mdpi.com

Synergistic Approaches Combining Supramolecular Chemistry and Asymmetric Catalysis

The principles of supramolecular chemistry, which deals with non-covalent interactions, can be synergistically combined with asymmetric catalysis to develop highly efficient and selective synthetic methods.

Supramolecular Catalysis: The formation of well-defined supramolecular assemblies through non-covalent interactions, such as hydrogen bonding, can be used to create highly organized catalytic environments. In the context of sulfonamides, the N-H and S=O groups can participate in hydrogen bonding, which can be exploited in the design of supramolecular catalysts. nih.gov

Chiral Ligand Design: Chiral enantiopure mono- and bis-sulfonamides have proven to be effective ligands in a variety of asymmetric catalytic reactions, including the alkylation of aldehydes and the transfer hydrogenation of ketones. researchtrends.net The sulfonamide moiety plays a crucial role in inducing chirality in these transformations.

Organocatalysis: Chiral sulfonamides can also function as organocatalysts, mimicking the principles of biomimetic catalysis. researchgate.net These metal-free catalysts can promote a range of asymmetric transformations with high enantioselectivity. mcgill.ca The development of novel chiral sulfonamide-based organocatalysts is an active area of research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.